1,2-Dichloro-1,2-dimesitylethane
Description
1,2-Dichloro-1,2-dimesitylethane (C₂₀H₂₄Cl₂) is a halogenated organic compound characterized by two mesityl (2,4,6-trimethylphenyl) groups attached to a dichloroethane backbone. The bulky mesityl substituents confer steric hindrance, significantly altering its chemical reactivity, physical properties, and environmental behavior compared to simpler dichloroethane derivatives. This compound is primarily utilized in specialized synthetic applications, such as organometallic ligand synthesis or polymer precursors, due to its stability and tailored steric effects .
Properties
CAS No. |
31039-87-9 |
|---|---|
Molecular Formula |
C20H24Cl2 |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
2-[1,2-dichloro-2-(2,4,6-trimethylphenyl)ethyl]-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C20H24Cl2/c1-11-7-13(3)17(14(4)8-11)19(21)20(22)18-15(5)9-12(2)10-16(18)6/h7-10,19-20H,1-6H3 |
InChI Key |
ILTZLIFBJJODCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C(C2=C(C=C(C=C2C)C)C)Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,2-Dichloro-1,2-dimesitylethane typically involves the chlorination of 1,2-dimesitylethane. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
1,2-Dichloro-1,2-dimesitylethane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of 1,2-dimesitylethane or other reduced derivatives.
Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Scientific Research Applications
1,2-Dichloro-1,2-dimesitylethane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-1,2-dimesitylethane involves its interaction with molecular targets through its chlorine atoms and mesityl groups. These interactions can lead to various chemical transformations, depending on the specific conditions and targets involved. The pathways and molecular targets are subjects of ongoing research to fully elucidate the compound’s effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include:
- 1,2-Dichloroethane (C₂H₄Cl₂) : A volatile solvent and industrial intermediate.
- 1,2-Dichlorotriphenylethane (C₂₀H₁₅Cl₂) : Features phenyl instead of mesityl groups, influencing electronic properties.
Table 1: Structural and Physical Properties
Chemical Reactivity and Stability
- Steric Effects : The mesityl groups in this compound hinder nucleophilic substitution reactions, making it less reactive than 1,2-dichloroethane, which readily undergoes hydrolysis or dehalogenation .
- Electron-Withdrawing Effects : HCFC-132b’s fluorine atoms increase bond polarization, enhancing reactivity in radical-mediated processes compared to the mesityl-substituted compound .
- Thermal Stability : The bulky mesityl groups improve thermal stability, reducing decomposition rates relative to simpler dichloroethanes .
Environmental and Toxicological Profiles
- Volatility and Persistence : this compound’s low vapor pressure and high molecular weight reduce atmospheric mobility, contrasting with 1,2-dichloroethane’s high volatility and groundwater contamination risks .
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